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Compound of Interest |

Compound Name: Renzapride
CAS No.: 112727-80-7
Cat. No.: B052152
. J

Executive Summary

Renzapride is a gastroprokinetic agent belonging to the benzamide class.[3] Structurally, it is
distinguished by a 1-azabicyclo[3.3.1]Jnonane moiety, a rigid bicyclic scaffold that confers high
selectivity for serotonin receptors in the enteric nervous system.[2] Unlike its structural analog
metoclopramide, renzapride lacks dopamine D2 antagonist activity, reducing the risk of
extrapyramidal side effects.

IUPAC Name: 4-amino-N-[(1R,4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-
methoxybenzamide[1][2]

CAS Number: 112727-80-7 (Free base)[1][2]

Molecular Formula: C16H22CIN3O2

Molecular Weight: 323.82 g/mol [2]

Chemical Structure & Pharmacophore Analysis
The molecule consists of two distinct domains linked by an amide bond:
e The Pharmacophore (Acid Component): A 4-amino-5-chloro-2-methoxybenzoic acid moiety.

[1][2] The ortho-methoxy and meta-chloro substituents are critical for locking the
conformation via intramolecular hydrogen bonding, mimicking the indole ring of serotonin.[1]
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» The Toxicophore/Binding Core (Amine Component): An endo-1-azabicyclo[3.3.1]nonan-4-
amine.[1][2] This bridgehead nitrogen system provides a rigidified "boat-chair" conformation
that optimally positions the basic nitrogen for receptor interaction.[1]

Structural Visualization

Figure 1: Pharmacophore dissection of Renzapride showing the acid and amine domains.

Retrosynthetic Analysis

The convergent synthesis disconnects at the amide bond. The primary challenge is the
construction of the 1-azabicyclo[3.3.1]Jnonane ring system, specifically the endo-isomer.

Strategic Disconnections:
o Amide Coupling: Joining the acid chloride/activated ester with the bicyclic amine.

 Bicyclic Ring Construction: A Dieckmann cyclization strategy starting from a 3-substituted
piperidine derivative.[1]

» Piperidine Functionalization: Hydrogenation of ethyl nicotinate followed by N-alkylation.[1]
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Figure 2: Retrosynthetic pathway utilizing the Dieckmann cyclization strategy.[1][2]
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Detailed Synthesis Protocol

Phase 1: Synthesis of the Amine Core (1-
azabicyclo[3.3.1]nonan-4-amine)

This route follows the methodology established by King et al. (Beecham Pharmaceuticals),
utilizing a Dieckmann cyclization to form the bridged system.[2]

Step 1: Preparation of Ethyl Nipecotate
o Reagents: Ethyl nicotinate, Hz, Pd/C (5%), Ethanol.[2]

e Procedure: Catalytic hydrogenation of ethyl nicotinate at 50 psi and 60°C yields ethyl
nipecotate (piperidine-3-carboxylate).[1][2]

e Mechanism: Reduction of the pyridine ring to the saturated piperidine.
Step 2: N-Alkylation (Michael Addition)[1][2]
o Reagents: Ethyl nipecotate, Ethyl acrylate, Ethanol (cat. NaOEt).

e Procedure: The secondary amine of ethyl nipecotate undergoes a Michael addition to ethyl
acrylate.

e Product: Diethyl 1-(2-ethoxycarbonylethyl)piperidine-3-carboxylate.[1][2]

o Key Parameter: Control temperature to prevent polymerization of the acrylate.
Step 3: Dieckmann Cyclization

o Reagents: Potassium tert-butoxide (KOtBu), Toluene or Benzene, Reflux.[2]

e Procedure: The diester is treated with a strong base (KOtBu) to induce intramolecular
Claisen condensation (Dieckmann cyclization).[2]

 Intermediate: The B-keto ester bicyclic intermediate.[1]
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o Workup: Acid hydrolysis (HCI, reflux) promotes decarboxylation to yield 1-
azabicyclo[3.3.1]nonan-4-one.[1][2]

Step 4: Stereoselective Reductive Amination
o Reagents: Hydroxylamine hydrochloride, NaOAc, then H2/Raney Nickel or Na/Amyl alcohol.
e Procedure:

o Convert the ketone to the oxime using hydroxylamine.

o Reduce the oxime. Catalytic hydrogenation (Raney Ni) often yields a mixture of endo and
exo isomers.

o Purification: The endo-amine (cis relative to the bridge) is the desired pharmacophore. It is
often separated by fractional crystallization of the hydrochloride or benzoate salt.

Phase 2: Synthesis of the Acid Core
» Starting Material: 4-Amino-salicylic acid (PAS) or 4-amino-2-methoxybenzoic acid.[1][2]

» Chlorination: Protection of the amine (acetyl) followed by chlorination with SO2Cl2 or Clz in
acetic acid introduces the chlorine at the 5-position.

o Methylation: If starting from salicylic acid, O-methylation is performed using dimethyl sulfate
or methyl iodide.[1][2]

» Deprotection: Hydrolysis of the N-acetyl group yields 4-amino-5-chloro-2-methoxybenzoic
acid.[1][2]

Phase 3: Coupling (Final Assembly)

Protocol:

» Activation: Dissolve the benzoic acid derivative (1.0 eq) in DMF/DCM. Add
Carbonyldiimidazole (CDI, 1.1 eq) and stir for 1 hour to form the acyl imidazole. Alternatively,
use Ethyl chloroformate to form the mixed anhydride.
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e Coupling: Add the endo-1-azabicyclo[3.3.1]Jnonan-4-amine (1.0 eq) to the activated acid
solution.

e Reaction: Stir at room temperature for 12—24 hours.

e Workup: Quench with water, extract with DCM, wash with NaHCOs (to remove unreacted
acid) and brine.

o Salt Formation: Dissolve the free base in ethanol and add ethanolic HCI to precipitate
Renzapride Hydrochloride.

Quantitative Data & Process Parameters

Parameter Specification Notes

Reflux required for Dieckmann

Reaction Temp (Cyclization) 80-110°C
closure.[1][2]

For pyridine reduction and

Pressure (Hydrogenation) 50 psi _ _
oxime reduction.
Critical step; competitive
Yield (Step 3 - Ketone) 45-60% polymerization reduces vyield.
[2]
) Depends on reducing agent
Isomer Ratio (Endo:Ex0) ~3:1t01:1 ]
(Raney Ni vs Na/Alcohol).[2]
] ) Required for pharmaceutical
Final Purity >99.5%

grade (HPLC).

Analytical Characterization (Expected Data)

e 'H NMR (DMSO-ds, 400 MHz):
o 7.8 (s, 1H, Ar-H6), 8 6.5 (s, 1H, Ar-H3).[2]
o 5.9 (s, 2H, NH2).[2]

o 53.8 (s, 3H, OMe).[2]
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o 0 4.1 (m, 1H, Bridgehead CH-N).[2]
o 0 3.0-3.4 (m, Multiplets, Bicyclic ring protons).[2]
e Mass Spectrometry (ESI+): m/z 324 [M+H]* (3>Cl isotope), 326 (3’Cl isotope) in 3:1 ratio.[2]

e IR Spectroscopy: 1640 cm~* (Amide C=0), 3300-3400 cm~* (NH stretch).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Chemical Structure and Synthesis of
Renzapride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052152#chemical-structure-and-synthesis-of-
renzapride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b052152#chemical-structure-and-synthesis-of-renzapride
https://www.benchchem.com/product/b052152#chemical-structure-and-synthesis-of-renzapride
https://www.benchchem.com/product/b052152#chemical-structure-and-synthesis-of-renzapride
https://www.benchchem.com/product/b052152#chemical-structure-and-synthesis-of-renzapride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b052152?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

